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Compound of Interest

Compound Name: Valsartan disodium

Cat. No.: B12737899

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
development of valsartan disodium tablets using the wet granulation technique. This
document is intended to guide researchers, scientists, and drug development professionals
through the formulation and process development of robust valsartan disodium tablets.

Introduction

Valsartan is an angiotensin Il receptor blocker (ARB) widely used in the treatment of
hypertension and heart failure. Due to its poor agueous solubility, the wet granulation technique
is often employed to improve the flowability of the powder mixture, enhance content uniformity,
and control the dissolution rate of the final tablet.[1][2] This method involves the addition of a
liquid binder solution to the powder blend to form granules, which are subsequently dried,
milled, and compressed into tablets.

Proper formulation and control of process parameters are critical to achieving the desired tablet
characteristics, such as hardness, friability, disintegration time, and dissolution profile. These
notes outline various formulations and a general protocol for the wet granulation of valsartan
disodium tablets.

Formulations for Valsartan Tablets via Wet
Granulation
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A variety of excipients can be used in the wet granulation of valsartan disodium tablets. The
selection of these excipients, particularly the binder, diluent, and disintegrant, significantly
influences the properties of the final tablet.[1] Below are examples of formulations that have
been developed for valsartan tablets.

Table 1: Example Formulations of Valsartan Tablets (50 mg) Using Wet Granulation

Formulation 1 Formulation 2 Formulation 3 Formulation 4

Ingredient
(mgltablet) (mgltablet) (mgltablet) (mgltablet)
Valsartan 50 50 50 50
Lactose 157.5 - 157.5 -
Dibasic Calcium
- 157.5 - 157.5
Phosphate
Acacia (Binder) 5 5 - -
PVP K-30
_ - - 5 5
(Binder)
Potato Starch
o 375 375 - -
(Disintegrant)
Primogel
o - - 12.5 12.5
(Disintegrant)
Talc 2.5 2.5 2.5 2.5
Magnesium
25 25 25 25
Stearate
Total Weight 255 255 220 220

Source: Adapted from a study on the optimization of valsartan tablet formulation.[1]

Physical Properties of Valsartan Tablets Prepared by
Wet Granulation
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The physical properties of the compressed tablets are critical quality attributes that determine
the stability, performance, and patient acceptability of the final product. The choice of excipients
and granulation process parameters directly impacts these properties.

Table 2: Physical Properties of Various Valsartan Tablet Formulations

Formulation ID Hardness ( kg/lcm 2)  Friability (%) Disintegration Time
F1 5.0 <1.0 15 sec

Fa 4.5 <1.0 3 min 10 sec

Fb 5.5 <1.0 11 sec

Fab 5.0 <1.0 20 sec

Fc 4.5 <1.0 4 min 28 sec

Fac 5.0 <1.0 3 min 45 sec

Fbc 55 <1.0 40 sec

Fabc 5.0 <1.0 3 min 25 sec

Source: Data compiled from a 22 factorial design study on valsartan tablets.[1]

Experimental Protocols
Wet Granulation and Tablet Compression Protocol

This protocol outlines the general steps for the preparation of valsartan disodium tablets
using a wet granulation process.

Materials and Equipment:
o Valsartan Disodium API

o Selected excipients (e.g., lactose, microcrystalline cellulose, PVP K-30, croscarmellose
sodium, magnesium stearate, talc)

e Granulating fluid (e.g., purified water or an organic solvent like isopropyl alcohol)
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e High-shear mixer/granulator or planetary mixer

e Fluid bed dryer or tray dryer

e Milling equipment (e.g., cone mill or oscillating granulator)
o Blender (e.g., V-blender or bin blender)

o Tablet press with appropriate tooling

o Tablet testing equipment (hardness tester, friability tester, disintegration apparatus,
dissolution tester)

Protocol Steps:

 Sifting: Sift the valsartan disodium and intragranular excipients (diluents, disintegrants, and
binder if added dry) through a suitable mesh screen to ensure particle size uniformity and
remove lumps.

« Dry Mixing: Transfer the sifted materials to a high-shear mixer or planetary mixer. Mix for a
predetermined time (e.g., 5-10 minutes) at a specified impeller speed to achieve a
homogenous powder blend.[3]

» Binder Preparation: If using a wet binder, prepare the binder solution by dissolving the binder
(e.g., PVP K-30) in the granulating fluid.[3]

o Wet Massing: Gradually add the binder solution to the powder blend while the mixer is
running at a low speed. Continue mixing until a suitable wet mass is formed. The endpoint
can be determined by the "ball test,” where a portion of the mass, when squeezed in the
palm, forms a ball that crumbles under moderate pressure.[4]

o Wet Milling: Pass the wet mass through a larger mesh screen to break up large
agglomerates and produce wet granules of a more uniform size.[1]

e Drying: Dry the wet granules in a fluid bed dryer or tray dryer at a controlled temperature
(e.g., 50-60°C) until the desired moisture content is reached (typically < 2%).[3]
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e Dry Milling: Mill the dried granules through a smaller mesh screen to achieve the final
desired patrticle size distribution and to break any aggregates formed during drying.[3]

o Lubrication: Transfer the milled granules to a blender. Add the sifted extragranular excipients,
such as the remaining disintegrant and glidant (e.g., talc), and blend for a short period (e.g.,
5 minutes). Then, add the sifted lubricant (e.g., magnesium stearate) and blend for a final,
shorter duration (e.g., 2-3 minutes) to avoid over-lubrication.[3]

o Compression: Compress the final blend into tablets using a rotary tablet press with the
appropriate tooling to achieve the target tablet weight, hardness, and thickness.

Tablet Quality Control Tests
1. Hardness Test:
o Apparatus: Monsanto or Pfizer hardness tester.

o Procedure: Place a tablet diametrically between the anvils of the tester and apply pressure
until the tablet fractures. Record the force required to break the tablet. Perform the test on a
representative sample of tablets (e.g., n=10).

2. Friability Test:
o Apparatus: Roche friabilator.

e Procedure: Take a pre-weighed sample of tablets (typically around 6.5 g). Place them in the
friabilator drum and rotate at 25 rpm for 4 minutes (100 revolutions). Remove the tablets, de-
dust them, and re-weigh. Calculate the percentage of weight loss. A friability of less than 1%
is generally considered acceptable.[1]

3. Disintegration Test:
o Apparatus: Disintegration test apparatus.

e Procedure: Place one tablet in each of the six tubes of the basket-rack assembly. Operate
the apparatus in the specified medium (e.g., purified water or simulated gastric fluid) at 37 +
2°C. The disintegration time is the time taken for all tablets to disintegrate and pass through
the screen.[1]
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4. Dissolution Test:
e Apparatus: USP Dissolution Apparatus 2 (Paddle).

e Procedure: Place 900 mL of the dissolution medium (e.g., phosphate buffer pH 6.8) in each
vessel and allow it to equilibrate to 37 + 0.5°C. Place one tablet in each vessel. Operate the
apparatus at a specified speed (e.g., 50 rpm). Withdraw samples at predetermined time
intervals and analyze the drug content using a validated analytical method, such as UV-Vis

spectrophotometry at 250 nm.[1]

Visualizations
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Caption: Workflow for the wet granulation of valsartan disodium tablets.
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Caption: Key factors influencing final tablet properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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